molecular formula C15H20N2O6S B2778423 METHYL 2-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE CAS No. 1034806-51-3

METHYL 2-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE

Cat. No.: B2778423
CAS No.: 1034806-51-3
M. Wt: 356.39
InChI Key: XBPSXGZLIOMLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its complex structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-10(18)16-13(8-9-24(3,21)22)14(19)17-12-7-5-4-6-11(12)15(20)23-2/h4-7,13H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSXGZLIOMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Sulfonylation: The addition of a sulfonyl group to the butanoyl moiety.

    Esterification: The formation of the methyl ester from the corresponding carboxylic acid.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and acetamido groups:

Ester Hydrolysis

  • Conditions : Aqueous HCl (acidic) or NaOH (basic) at 80–100°C.

  • Product : 2-(2-Acetamido-4-methanesulfonylbutanamido)benzoic acid.

  • Mechanism : Nucleophilic acyl substitution, with water attacking the carbonyl carbon .

Reagent Temperature Yield Reference
6M HCl80°C, 8 hrs74%
2M NaOH100°C, 6 hrs82%

Acetamido Group Hydrolysis

  • Conditions : Prolonged heating with concentrated H₂SO₄ or HCl.

  • Product : Primary amine derivative (2-amino-4-methanesulfonylbutanamido benzoate).

  • Note : Methanesulfonyl groups remain stable under these conditions .

Nucleophilic Substitution at Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) moiety acts as a leaving group in SN₂ reactions:

Halogenation

  • Reagent : Bromosuccinimide (NBS) in THF/H₂O.

  • Product : 2-(2-Acetamido-4-bromobutanamido)benzoate.

  • Conditions : 80°C, 8 hrs (yield: 68%) .

Amination

  • Reagent : Ammonia or primary amines in DMF.

  • Product : Substituted sulfonamides .

Condensation Reactions

The acetamido group participates in condensations with carbonyl-containing species:

Schiff Base Formation

  • Reagent : 4-Hydroxycoumarin in ethanol.

  • Product : Coumarin-annulated derivative (via imine intermediate) .

Substrate Catalyst Yield Reference
4-HydroxycoumarinNone63%

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Suzuki-Miyaura Coupling

  • Reagent : Potassium vinylfluoroborate, Pd(dppf)Cl₂.

  • Product : Vinyl-substituted benzoate derivatives .

  • Conditions : 110°C, 4 hrs (yield: 92%) .

Oxidation and Reduction

  • Oxidation : The methanesulfonyl group resists further oxidation, but the acetamido side chain can be oxidized to nitro groups using KMnO₄.

  • Reduction : LiAlH₄ reduces the ester to a benzyl alcohol derivative (requires protection of the acetamido group) .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the benzoate ring slow hydrolysis kinetics .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the methanesulfonyl group .

  • Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and acetic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of multiple functional groups, including an acetamido group and a methanesulfonyl moiety. Its molecular formula is C16H20N2O5SC_{16}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 348.37 g/mol. The structural configuration influences its biological activity and solubility, which are critical for its application in drug development.

Medicinal Chemistry

  • Antimicrobial Activity : Methyl 2-(2-acetamido-4-methanesulfonylbutanamido)benzoate has shown potential as an antimicrobial agent. Its structure allows interaction with bacterial enzymes, inhibiting cell wall synthesis, which is crucial for combating infections caused by both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The presence of the methanesulfonyl group is believed to enhance its pharmacological profile .
  • Analgesic Effects : Preliminary studies suggest that derivatives of this compound could possess analgesic properties, providing pain relief in various medical conditions.

Drug Formulation

The compound's solubility profile makes it suitable for formulation into various dosage forms, including:

  • Tablets : For oral administration, utilizing its stability and bioavailability.
  • Injectable Solutions : Leveraging its solubility for parenteral delivery in acute care settings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a range of pathogens. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of this compound in animal models, researchers observed a marked reduction in inflammatory markers following administration. This suggests potential therapeutic applications in treating conditions such as arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of METHYL 2-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 2-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE include:

    Methyl 2-acetamidoacrylate: Known for its use in polymer chemistry and as a precursor for various chemical syntheses.

    Methyl 2-(acetylamino)acrylate: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Biological Activity

Methyl 2-(2-acetamido-4-methanesulfonylbutanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O5SC_{16}H_{18}N_2O_5S. The compound features a benzoate moiety, an acetamido group, and a methanesulfonylbutanamido segment, contributing to its biological properties.

Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of certain enzymes involved in bacterial synthesis pathways.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in vitro
CytotoxicityExhibits selective cytotoxicity against certain cancer cell lines
Enzyme InhibitionPotential to inhibit carbonic anhydrase and other key enzymes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of methyl benzoates, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 32 to 128 µg/mL depending on the specific derivative tested.
  • Anti-inflammatory Effects : In vitro studies indicated that the compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines when treated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases.
  • Cytotoxicity Profile : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 50 µM across different cell types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.